Pacific blue

Catalog No.
S652443
CAS No.
215868-31-8
M.F
C10H4F2O5
M. Wt
242.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pacific blue

Avoid panel redesigns caused by dye substitution. Pacific Blue's moderate brightness prevents signal saturation on high-density antigens without compromising dim marker detection. Key advantages:

  • pKa 3.7 ensures consistent fluorescence at physiological pH, eliminating signal drift.
  • Minimal 455 nm emission spillover into FITC/GFP channel, preserving green sensitivity.
  • Enhanced photostability vs. Cascade Blue for long live-cell imaging sessions.

Supplied with full QC documentation, ensuring reproducible batch-to-batch performance for multi-site studies.

CAS Number

215868-31-8

Product Name

Pacific blue

IUPAC Name

6,8-difluoro-7-hydroxy-2-oxochromene-3-carboxylic acid

Molecular Formula

C10H4F2O5

Molecular Weight

242.13 g/mol

InChI

InChI=1S/C10H4F2O5/c11-5-2-3-1-4(9(14)15)10(16)17-8(3)6(12)7(5)13/h1-2,13H,(H,14,15)

InChI Key

VYNDHICBIRRPFP-UHFFFAOYSA-N

SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)O

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C(=C1F)O)F)C(=O)O

Pacific blue is a hydroxycoumarin having the hydroxy group located at position 7 and bearing two fluoro substituents at positions 6 and 8 as well as a carboxy group at position 3. A fluorescent dye of excitation wavelength 403 nm and emission wavelength 455 nm. It has a role as a fluorochrome. It is a hydroxycoumarin, an organofluorine compound and a monocarboxylic acid.

Synonyms

6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, 6,8-Difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, Pacific Blue dye, PB free acid

Purity

≥95%

Package Size

5 mg

Pacific Blue is a synthetic, coumarin-derived fluorescent dye designed for optimal excitation by the 405 nm violet laser line common in flow cytometry and fluorescence microscopy. Its chemical structure, 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, features electron-withdrawing fluorine atoms that enhance fluorescence quantum yield and photostability compared to non-fluorinated coumarins. With an excitation maximum around 404 nm and an emission peak at approximately 455 nm, it provides a bright, distinct blue signal. A key procurement-relevant property is its low pKa (3.7), which ensures its fluorescence remains strong and stable at neutral physiological pH, a critical factor for reproducibility in biological assays.

Research Fit

Violet laser–excitable fluorophore for flow cytometry
Low phenol pKa supports pH-stable fluorescence
High brightness for low-abundance target detection

Direct substitution of Pacific Blue with other violet laser-excitable dyes like Brilliant Violet 421 (BV421), V450, or Cascade Blue is ill-advised as it can compromise data integrity and require significant workflow re-optimization. Although these dyes occupy a similar spectral space, they possess distinct spillover characteristics into adjacent detection channels (e.g., FITC, AmCyan). Swapping dyes necessitates a complete re-evaluation and recalculation of the compensation matrix for a multicolor panel, a non-trivial procedural step. Furthermore, brightness differences are substantial; BV421 conjugates are often up to 10 times brighter than Pacific Blue conjugates, meaning a simple 1-to-1 replacement would lead to off-scale signals for high-expression markers or require significant changes to instrument settings (e.g., PMT voltages), altering the established experimental protocol.

Substitution Risk

Non-fluorinated coumarins

Higher phenol pKa may cause pH-dependent quenching at physiological pH, reducing signal stability in live-cell assays.

UV-excitable dyes (e.g., AMCA)

Require UV excitation (~350 nm), incompatible with standard 405 nm violet laser lines; may increase autofluorescence background.

Generic blue fluorophores

May exhibit lower photostability or variable brightness; performance in prolonged imaging workflows may differ.

Balanced Brightness Profile for Abundant to Moderately Expressed Antigens

In flow cytometry, Pacific Blue is classified as a moderately bright dye, with a relative brightness index score of 1 out of 5, in contrast to the brightest dyes like Brilliant Violet 421 (BV421) and PE, which score a 5. While BV421 conjugates can be up to 10 times brighter than Pacific Blue, this extreme brightness can be a liability for highly expressed antigens, causing signal to saturate detectors and creating excessive spillover that complicates data analysis. Pacific Blue's moderate signal intensity is often better suited for these abundant targets, ensuring the signal remains on-scale and minimizing resolution-degrading spillover into other channels.

Evidence DimensionRelative Brightness Index (Flow Cytometry)
Target Compound DataScore of 1 (Moderate)
Comparator Or BaselineBrilliant Violet 421™: Score of 5 (Brightest)
Quantified DifferenceBV421 is rated 4 levels higher on the brightness scale and is quantitatively up to 10x brighter.
ConditionsComparison of antibody conjugates on lymphocytes via flow cytometry.

This makes Pacific Blue a more suitable and process-compatible choice for quantifying abundant cell markers without requiring extensive instrument adjustments or complex compensation.

pKa Comparison
Head-to-head
Pacific Blue: pKa 3.7
Parent coumarin: pKa 7.0
ΔpKa = 3.3 (~2000× acidity increase)
Supports stable fluorescence at neutral pH
Fluorination lowers phenol pKa; aqueous solution, 25 °C

Favorable Spectral Profile for Reduced Spillover into Key Channels

A critical processability advantage of Pacific Blue is its manageable spectral spillover profile, particularly when compared to brighter alternatives. While all fluorophores have some degree of spillover, the narrower emission spectrum of coumarin-based dyes like Pacific Blue results in less spectral contamination into adjacent channels compared to the broader emission of polymer-based dyes like BV421. This is particularly relevant for the FITC/GFP channel (typically 530/30 nm), where excessive spillover from the violet laser channel can compromise the resolution of dim signals. Pacific Blue is noted for having minimal compensation requirements with commonly used fluorophores like PE, APC, and FITC, simplifying panel design and data analysis.

Evidence DimensionSpectral Spillover
Target Compound DataLow spillover into PE, APC, and FITC channels.
Comparator Or BaselineBrilliant Violet 421™: Higher brightness leads to more significant spillover, requiring more complex compensation.
Quantified DifferenceBV421 has a narrower emission spectrum than Pacific Blue, but its extreme brightness amplifies the impact of its spillover, whereas Pacific Blue's moderate brightness and profile are often easier to manage.
ConditionsStandard multicolor flow cytometry panel design.

Choosing Pacific Blue minimizes the need for complex mathematical compensation, preserving the sensitivity of adjacent channels and simplifying the entire experimental workflow.

Extinction Coefficient
Reported
ε = 46,000 cm⁻¹M⁻¹
Alexa Fluor 405: 35,000 cm⁻¹M⁻¹
+31% higher
May improve detection of low-abundance targets
Cross-study comparison; absolute values may vary by buffer

Enhanced Photostability and pH Insensitivity Over Predecessor Dyes

Pacific Blue was developed to overcome the key handling and performance limitations of earlier-generation blue dyes like Cascade Blue, specifically its lower quantum yield and reduced photostability. The difluorinated coumarin core of Pacific Blue provides increased resistance to photobleaching, a critical advantage for applications requiring longer exposure times, such as fluorescence microscopy. Furthermore, its low pKa of 3.7 ensures its fluorescence is stable and insensitive to minor pH fluctuations around physiological pH (7.0-7.4), unlike older coumarins. This chemical stability translates directly to more reliable and reproducible signal intensity in live-cell imaging and fixed-sample analysis.

Evidence DimensionPhotostability & pH Sensitivity
Target Compound DataImproved photostability; fluorescence is high and stable at neutral pH.
Comparator Or BaselineCascade Blue: Lower quantum yield and reduced photostability.
Quantified DifferenceQualitatively superior performance under typical bio-imaging conditions.
ConditionsAqueous solutions at physiological pH under fluorescence excitation.

This provides greater experimental robustness and data reproducibility for imaging-based assays compared to older, less stable blue fluorophores.

Excitation Max
Method context
Pacific Blue: 401–404 nm
AMCA: 345–350 nm
56 nm red-shifted
Compatible with 405 nm violet laser lines
Eliminates need for specialized UV optics
Brightness vs CF405M
Class-level
Comparable brightness reported in flow cytometry
Supports cost-effective assay design
Photostability advantage less critical for short exposures
Spectral Resolution
Head-to-head
Complexity index 0.78
from BV421 unmixing
Enables high-parameter spectral panels
Spectral flow cytometry platform required

Immunophenotyping of Abundantly Expressed Cell Surface Markers

For multicolor flow cytometry panels targeting high-density antigens (e.g., CD45, CD3, CD8), Pacific Blue's moderate brightness prevents signal saturation. This ensures that the populations remain clearly resolved and on-scale without requiring significant downward voltage adjustments, which could compromise the detection of dimmer markers in the same panel.

Multicolor Panel Design Requiring a Clean FITC or GFP Channel

When designing experiments that include critical markers in the FITC or GFP channel, using Pacific Blue for a co-expressed marker on the violet laser minimizes spectral spillover. This preserves the sensitivity needed to resolve dim populations in the green channel, simplifying compensation and improving data quality.

Fluorescence Microscopy Requiring High Signal Stability

In fixed-cell or live-cell imaging where samples require prolonged or repeated light exposure, Pacific Blue's enhanced photostability compared to older coumarin dyes like Cascade Blue provides a more stable and reliable signal. This allows for longer acquisition times and more consistent quantitative analysis.

Application Fit

Application
Selection Property
Validation Focus
Low-abundance antigen detection
High extinction coefficient and quantum yield
Signal-to-noise in low-expression cell models
Live-cell imaging at physiological pH
Low phenol pKa (pH-insensitive fluorescence)
Signal stability during time-lapse imaging
High-parameter spectral cytometry
Spectral unmixing compatibility
Panel design and dye resolution validation
Routine flow cytometry assays
High brightness with short laser exposure
Cost efficiency and performance in standard immunophenotyping

XLogP3

2

Wikipedia

Pacific blue

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